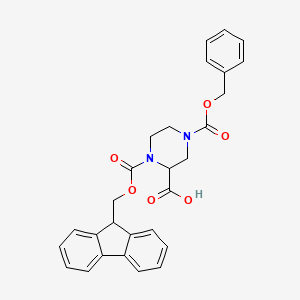
7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide is a chemical compound with the molecular formula C7H7N5O3 and a molecular weight of 209.16 g/mol . It is known for its unique structure, which includes a benzotriazine ring substituted with a nitro group and an amine oxide. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
The synthesis of 7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide typically involves the nitration of 1,2,4-benzotriazin-3-amine followed by oxidation. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, and hydrogen peroxide or other oxidizing agents for the oxidation step . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1,2,4-benzotriazin-3-amine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group and amine oxide functionalities play crucial roles in its reactivity and biological activities. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, potentially causing antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide include:
1,2,4-Benzotriazin-3-amine: Lacks the nitro and amine oxide groups, making it less reactive in certain chemical reactions.
3-Amino-7-nitro-1,2,4-benzotriazine: Similar structure but without the amine oxide group, affecting its chemical and biological properties.
Properties
Molecular Formula |
C7H5N5O3 |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
7-nitro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C7H5N5O3/c8-7-9-5-2-1-4(12(14)15)3-6(5)11(13)10-7/h1-3H,(H2,8,9,10) |
InChI Key |
PHHMEVWJJAMNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])[N+](=NC(=N2)N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















